

# AZD4144: A Technical Guide to a Potent and Selective NLRP3 Inhibitor

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## Compound of Interest

Compound Name: Anti-inflammatory agent 44

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This technical guide provides an in-depth overview of the chemical structure, properties, and mechanism of action of AZD4144, a novel and selective inhibitor of the NLRP3 inflammasome. The information presented herein is intended to support research and drug development efforts targeting inflammatory diseases.

## Chemical Structure and Physicochemical Properties

AZD4144, developed by AstraZeneca, is a small molecule inhibitor designed for high potency and selectivity against the NLRP3 inflammasome.<sup>[1]</sup>

IUPAC Name: (S)-3-((4-(2-hydroxy-4-(trifluoromethyl)phenyl)phthalazin-1-yl)amino)propane-1,2-diol<sup>[2]</sup>

Chemical Structure: (A 2D representation of the chemical structure of AZD4144 would be depicted here in a full whitepaper.)

Table 1: Physicochemical Properties of AZD4144

Property	Value	Reference
CAS Number	2890191-41-8	[2][3]
Molecular Formula	C <sub>18</sub> H <sub>16</sub> F <sub>3</sub> N <sub>3</sub> O <sub>3</sub>	[2]
Molecular Weight	379.34 g/mol	[2][3]
Log D	2.67	[4]
Human Plasma Protein Binding	7.7%	[4]
Appearance	Solid	[3]

## Biological Activity and Potency

AZD4144 is a potent, direct, and selective inhibitor of the NLRP3 inflammasome.[3] It effectively suppresses the release of pro-inflammatory cytokines IL-1 $\beta$  and IL-18.[3]

Table 2: In Vitro Potency of AZD4144

Assay	Cell Line/System	Stimulus	IC <sub>50</sub> / EC <sub>50</sub>	Reference
IL-1 $\beta$ Release	THP-1 human monocytes	Nigericin	0.027 $\mu$ M (IC <sub>50</sub> )	
IL-1 $\beta$ Release	THP-1 human monocytes	BzATP	0.01 $\mu$ M (IC <sub>50</sub> )	
NLRP3 Puncta Formation	THP-ASC-GFP cells	Nigericin and LPS	0.082 $\mu$ M (EC <sub>50</sub> )	
IL-1 $\beta$ and IL-18 Release	Mouse cells	LPS/ATP	54 nM (IC <sub>50</sub> )	[3]
NLRP3 Inflammasome Inhibition	Not specified	Not specified	76 nM (IC <sub>50</sub> )	[3][4]

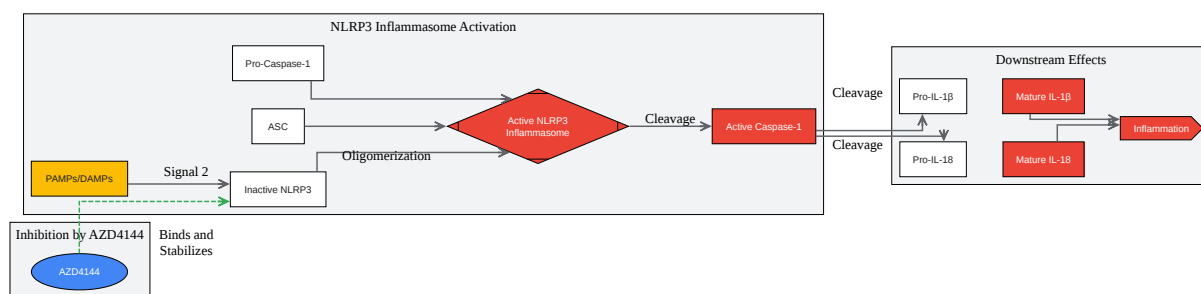
Table 3: In Vivo Efficacy of AZD4144

Animal Model	Dosing	Effect	Reference
LPS/ATP-induced BALB/cAJcl mice	3 mg/kg, p.o., single dose	82% inhibition of IL-1 $\beta$ production	

AZD4144 also demonstrates a favorable safety profile with low inhibitory effect on hERG ( $IC_{50}$ : > 40  $\mu$ M), indicating low cardiotoxicity.

## Mechanism of Action

AZD4144 exerts its inhibitory effect through direct binding to the NLRP3 protein.[5][6] Its mechanism involves stabilizing the inactive conformation of NLRP3, thereby preventing the assembly and activation of the inflammasome complex.[1][5][6] AZD4144 has been shown to compete with MCC950, another well-characterized NLRP3 inhibitor, for binding to the protein.[5][6] The binding site is located within the NACHT domain of the NLRP3 protein.[4]



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Caption: Mechanism of AZD4144 Action on the NLRP3 Signaling Pathway.

## Experimental Protocols

Detailed methodologies for key assays used in the characterization of AZD4144 are provided below.

### THP-1 Cell-Based IL-1 $\beta$ Release Assay

This assay quantifies the ability of AZD4144 to inhibit NLRP3-induced IL-1 $\beta$  secretion in human monocytic THP-1 cells.

Materials:

- THP-1 cells
- RPMI-1640 medium with 10% FBS
- Phorbol 12-myristate 13-acetate (PMA) for differentiation (optional)
- Lipopolysaccharide (LPS)
- Nigericin or Adenosine triphosphate (ATP)
- AZD4144
- 96-well cell culture plates
- Human IL-1 $\beta$  ELISA or HTRF kit

Protocol:

- Cell Culture and Differentiation:
  - Culture THP-1 cells in RPMI-1640 medium supplemented with 10% FBS.

- (Optional) Differentiate THP-1 cells into a macrophage-like phenotype by treating with PMA (e.g., 100 ng/mL) for 48 hours.[\[2\]](#)
- Priming:
  - Seed the cells in 96-well plates.
  - Prime the cells with LPS (e.g., 1 µg/mL) for 3-4 hours to upregulate pro-IL-1β and NLRP3 expression.[\[2\]](#)[\[7\]](#)
- Inhibitor Treatment:
  - Prepare serial dilutions of AZD4144 in the appropriate medium.
  - Pre-incubate the primed cells with the different concentrations of AZD4144 for 30-60 minutes.[\[2\]](#)
- NLRP3 Activation:
  - Induce NLRP3 inflammasome activation by adding an activator such as Nigericin (e.g., 10 µM) or ATP (e.g., 2-5 mM).[\[2\]](#)[\[7\]](#)
  - Incubate for 1-2 hours (for Nigericin) or 30-60 minutes (for ATP).[\[2\]](#)
- Sample Collection and Analysis:
  - Centrifuge the plates to pellet the cells.
  - Collect the supernatant for analysis.
  - Quantify the concentration of secreted IL-1β using a human IL-1β ELISA or HTRF assay kit according to the manufacturer's instructions.[\[2\]](#)[\[7\]](#)
- Data Analysis:
  - Calculate the percentage of inhibition of IL-1β secretion for each AZD4144 concentration relative to the vehicle-treated control.
  - Determine the IC<sub>50</sub> value by fitting the data to a dose-response curve.

## ASC Speck Formation Assay

This assay visually or quantitatively assesses the inhibition of inflammasome assembly by monitoring the formation of ASC specks.

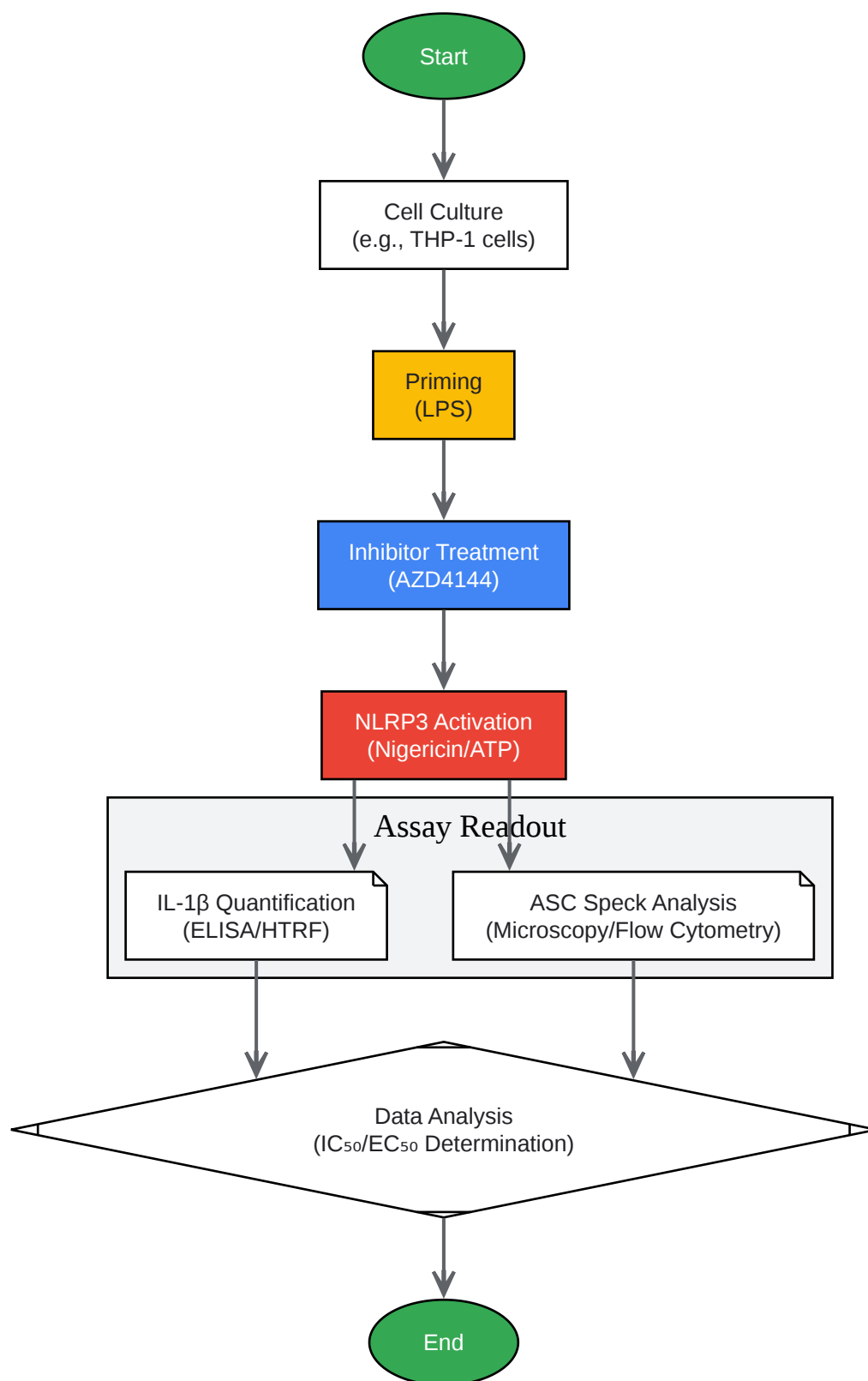
Materials:

- THP-1-ASC-GFP reporter cells
- Culture medium
- LPS
- Nigericin or other NLRP3 activators
- AZD4144
- Glass-bottom culture dishes or appropriate plates for microscopy/flow cytometry
- DAPI for nuclear staining (optional)
- Fluorescence microscope or flow cytometer

Protocol:

- Cell Seeding:
  - Seed THP-1-ASC-GFP cells in glass-bottom dishes or appropriate plates.[\[8\]](#)
- Inhibitor Treatment:
  - Treat the cells with various concentrations of AZD4144 for a predetermined time (e.g., 30 minutes).[\[8\]](#)
- Priming and Activation:
  - Prime the cells with LPS (e.g., 100 ng/mL) for 3 hours.[\[8\]](#)

- Stimulate with an NLRP3 activator like Nigericin (e.g., 10  $\mu$ M) for 30-60 minutes to induce ASC speck formation.[8]
- Imaging/Analysis:
  - Microscopy: Fix the cells, stain with DAPI if desired, and visualize using a fluorescence microscope. Count the percentage of cells containing ASC specks.[8]
  - Flow Cytometry: Analyze the cells using a flow cytometer to quantify the percentage of GFP-positive cells that have formed specks.[8]
- Data Analysis:
  - Calculate the percentage inhibition of ASC speck formation for each AZD4144 concentration.
  - Determine the EC<sub>50</sub> value from the dose-response curve.



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Caption: General Workflow for In Vitro Characterization of AZD4144.



## NanoBRET™ Target Engagement Assay

This assay measures the direct binding of AZD4144 to the NLRP3 protein in live cells.[6]

### Materials:

- HEK293 cells
- Expression vector for human NLRP3 fused to NanoLuc® luciferase
- Transfection reagent
- NLRP3 NanoBRET™ Tracer
- AZD4144
- NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor
- White, opaque 96-well or 384-well assay plates
- Luminometer capable of measuring BRET

### Protocol:

- Transfection:
  - Transfect HEK293 cells with the NLRP3-NanoLuc® fusion vector 24 hours prior to the assay.[5]
- Cell Plating:
  - Harvest the transfected cells and plate them into white assay plates.[5]
- Compound and Tracer Addition:
  - Prepare serial dilutions of AZD4144.
  - Add AZD4144 to the wells, followed by the addition of the NanoBRET™ Tracer at a fixed concentration.[5]

- Equilibration:
  - Incubate the plate for 2 hours at 37°C to allow the compound and tracer to reach binding equilibrium.[5]
- Signal Detection:
  - Add the NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor solution to all wells.
  - Read the plate on a luminometer capable of measuring both donor (NanoLuc®) and acceptor (tracer) emissions.[5]
- Data Analysis:
  - Calculate the BRET ratio.
  - A decrease in the BRET signal in the presence of AZD4144 indicates displacement of the tracer and direct binding of the compound to NLRP3.
  - Determine the IC<sub>50</sub> value from the competition binding curve.

## Summary and Future Directions

AZD4144 is a potent and selective NLRP3 inhibitor with a well-defined mechanism of action and promising in vitro and in vivo activity. Its favorable pharmacokinetic and safety profile makes it a strong candidate for further development in the treatment of a wide range of inflammatory diseases.[1][5] Ongoing and future research will likely focus on its clinical efficacy and safety in various disease models and patient populations.

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